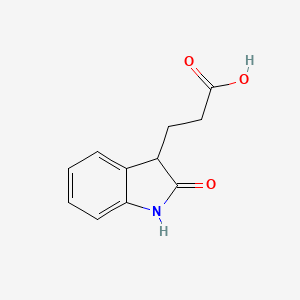

3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propansäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Umfassende Analyse der Anwendungen von 3-(2-Oxoindolin-3-yl)propansäure

Antifungale Aktivität: Diese Verbindung wurde in einer Konzentration von 64 µg/mL als Hemmstoff des Wachstums von hefeähnlichen Pilzen Candida albicans gefunden, was ihr Potenzial als Antimykotikum aufzeigt .

Pharmakokinetik und Arzneimittelentwicklung: Die Lipophilie-, Druglikeness- und Wasserlöslichkeitseigenschaften dieser Verbindung werden für ihr Potenzial in der medizinischen Chemie, insbesondere in der Arzneimittelentwicklung, untersucht .

Biologische Simulationen: Programme wie Amber, GROMACS, Avogadro, Pymol, Chimera, Blender und VMD verwenden diese Verbindung, um Simulationsvisualisierungen zu erstellen, die in der biologischen Forschung und in Studien von entscheidender Bedeutung sind .

Pflanzenhormonforschung: Indolderivate wie 3-(2-Oxoindolin-3-yl)propansäure werden auf ihre Rolle als Pflanzenhormone und ihre vielfältigen biologischen Anwendungen in höheren Pflanzen untersucht .

Anxiolytische und Antidepressive Wirkungen: Forschungsergebnisse zeigen, dass Derivate dieser Verbindung anxiolytische, antidepressive und analgetische Wirkungen hervorrufen können, die bei der Behandlung von Erkrankungen wie diabetesbedingter Depression und Angstzuständen von Bedeutung sein könnten .

Chemische Synthese: Die Verbindung wird in verschiedenen chemischen Syntheseprozessen verwendet, einschließlich der Herstellung von Schiff-Basen und anderen Derivaten mit potenziellen therapeutischen Wirkungen .

Molekulare Charakterisierung: NMR-, HPLC-, LC-MS- und UPLC-Techniken verwenden diese Verbindung für die molekulare Charakterisierung in verschiedenen Forschungsstudien .

Wirkmechanismus

Target of Action

It’s known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes that result in their broad-spectrum biological activities .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

It’s known that indole derivatives can have various biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemische Analyse

Biochemical Properties

3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, indole derivatives, including 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid, have been shown to bind with high affinity to multiple receptors, which can modulate various biochemical pathways . These interactions often involve hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and efficacy in biochemical reactions .

Cellular Effects

The effects of 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit antiviral, anti-inflammatory, and anticancer activities . These effects are mediated through the modulation of key signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell survival, proliferation, and apoptosis .

Molecular Mechanism

At the molecular level, 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, indole derivatives can inhibit the activity of enzymes like cyclooxygenase and lipoxygenase, which are involved in inflammatory responses . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo oxidative degradation, which may affect their biological activity . Long-term exposure to this compound in vitro and in vivo has been associated with sustained modulation of cellular processes, including apoptosis and cell cycle regulation .

Dosage Effects in Animal Models

The effects of 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a narrow therapeutic window for the safe and effective use of this compound .

Metabolic Pathways

3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These metabolic pathways can influence the compound’s bioavailability and efficacy. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that may contribute to its biological activity .

Transport and Distribution

The transport and distribution of 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . For instance, the compound may be transported into cells via organic anion transporters, which facilitate its uptake and distribution .

Subcellular Localization

The subcellular localization of 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and apoptosis . The precise localization of this compound within cells can determine its biological effects and therapeutic potential .

Eigenschaften

IUPAC Name |

3-(2-oxo-1,3-dihydroindol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-10(14)6-5-8-7-3-1-2-4-9(7)12-11(8)15/h1-4,8H,5-6H2,(H,12,15)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFQGSVVUAHHSFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(=O)N2)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2971-17-7 |

Source

|

| Record name | 3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.